molecular formula C15H24N2O2S B2799246 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide CAS No. 2034541-08-5

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide

Cat. No. B2799246
CAS RN: 2034541-08-5
M. Wt: 296.43
InChI Key: DSEJQDFKQGKPAU-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide, also known as Furan-3-Yl-Thiomorpholine-Pivalamide (FTP), is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FTP is a thiomorpholine derivative that possesses a pivalamide group and a furan-3-yl substituent.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds incorporating furan and thiomorpholine units, which are valued for their structural and functional diversity. For instance, a study by Sun et al. (2021) details the synthesis of a compound with furan and thiomorpholine components, highlighting its crystal structure and vibrational properties through DFT studies and X-ray diffraction, which could provide insights into the behavior of related compounds like "N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide" (Hong Sun et al., 2021).

Pharmacological Potential

Research into compounds with furan and pivalamide moieties suggests potential pharmacological applications. For example, a study on furan-2-ylmethylene thiazolidinediones describes their role as potent and selective inhibitors of phosphoinositide 3-kinase gamma, indicating a direction for anti-inflammatory and autoimmune disease treatments (V. Pomel et al., 2006).

Material Science Applications

The development of new materials also benefits from research on pivalamide derivatives. Bavetsias et al. (2004) discuss a methodology for pivalamide hydrolysis, which could be relevant for the modification and functionalization of materials incorporating "this compound" or similar structures (V. Bavetsias et al., 2004).

Drug Metabolism Studies

Investigations into the metabolism of pivalamide-containing drugs provide essential insights for drug design and development. Research by Song et al. (2014) on the metabolites of a specific pivalamide compound highlights the role of CYP3A4 in drug metabolism, suggesting considerations for the pharmacokinetic profile of drugs with similar structures (Min Song et al., 2014).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-15(2,3)14(18)16-10-13(12-4-7-19-11-12)17-5-8-20-9-6-17/h4,7,11,13H,5-6,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJQDFKQGKPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=COC=C1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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